Milveterol hydrochloride
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Overview
Description
Milveterol Hydrochloride is a long-acting β2-adrenergic receptor agonist. It has been primarily developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound was initially developed by GSK Plc and is known for its potential to provide prolonged bronchodilation, making it a valuable candidate in respiratory therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Milveterol Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Formation of Intermediate: The initial step involves the formation of a biaryl intermediate through a coupling reaction.
Functional Group Modification: The intermediate undergoes various functional group modifications, including hydroxylation and amination.
Final Coupling and Hydrochloride Formation: The final step involves coupling the modified intermediate with a suitable amine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Milveterol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: The aromatic rings in this compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their pharmacological properties .
Scientific Research Applications
Milveterol Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study β2-adrenergic receptor agonists and their interactions.
Biology: The compound is used in research to understand the biological pathways involved in respiratory diseases.
Medicine: this compound is studied for its therapeutic potential in treating asthma and COPD.
Industry: It is used in the development of inhalation therapies and other respiratory treatments.
Mechanism of Action
Milveterol Hydrochloride exerts its effects by acting as an agonist at the β2-adrenergic receptors. This activation leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The molecular targets include the β2-adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling pathway .
Comparison with Similar Compounds
Milveterol Hydrochloride is compared with other long-acting β2-adrenergic receptor agonists such as:
Uniqueness
This compound is unique due to its specific molecular structure, which provides a prolonged duration of action and high selectivity for β2-adrenergic receptors. This makes it particularly effective in providing sustained bronchodilation with minimal side effects .
Properties
CAS No. |
804518-03-4 |
---|---|
Molecular Formula |
C25H30ClN3O4 |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide;hydrochloride |
InChI |
InChI=1S/C25H29N3O4.ClH/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19;/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29);1H/t24-,25-;/m0./s1 |
InChI Key |
QQPHRRSYJMOQOC-DKIIUIKKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNC2=CC=C(C=C2)CCNC[C@@H](C3=CC(=C(C=C3)O)NC=O)O)O.Cl |
SMILES |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK159797; GSK-159797; GSK 159797; Milveterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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